CL-Pa

Description

BenchChem offers high-quality CL-Pa suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CL-Pa including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H48N2O10 |

|---|---|

Molecular Weight |

692.8 g/mol |

IUPAC Name |

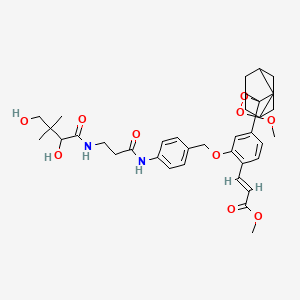

methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C38H48N2O10/c1-36(2,22-41)34(44)35(45)39-14-13-32(42)40-30-10-5-23(6-11-30)21-48-31-20-27(9-7-26(31)8-12-33(43)46-3)38(47-4)37(49-50-38)28-16-24-15-25(18-28)19-29(37)17-24/h5-12,20,24-25,28-29,34,41,44H,13-19,21-22H2,1-4H3,(H,39,45)(H,40,42)/b12-8+ |

InChI Key |

SEDVGVLOPSFOFC-XYOKQWHBSA-N |

Isomeric SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NC1=CC=C(C=C1)COC2=C(C=CC(=C2)C3(C4(C5CC6CC(C5)CC4C6)OO3)OC)/C=C/C(=O)OC)O |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NC1=CC=C(C=C1)COC2=C(C=CC(=C2)C3(C4(C5CC6CC(C5)CC4C6)OO3)OC)C=CC(=O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "CL-Pa": An Inquiry into a Novel Compound's Mechanism of Action

The term "CL-Pa" does not correspond to a recognized therapeutic agent or compound within publicly available scientific and medical literature for which an in-depth technical guide on its mechanism of action can be compiled. Extensive research into scientific databases and publications reveals a significant ambiguity surrounding this designation, precluding the creation of a detailed whitepaper for researchers, scientists, and drug development professionals as requested.

The most direct interpretation of "CL-Pa" leads to a novel ionic liquid synthesized from caprolactam (CL) and orthophosphoric acid (PA) . This compound, hereafter referred to as CL-PA ionic liquid, has been the subject of preliminary scientific investigation, primarily focusing on its chemical characterization and potential antimicrobial and antiviral properties.

Limited Biological Data on CL-PA Ionic Liquid

Current research on the CL-PA ionic liquid is in its nascent stages. While detailed studies on its anticancer mechanism of action are not available, some initial biological assessments have been conducted.

-

Cytotoxicity Screening: At least one study has investigated the cytotoxicity of a range of protic ionic liquids, including a compound similar to CL-PA, against human dermal fibroblasts.[1] However, specific quantitative data and detailed experimental protocols from this study are not readily accessible in the public domain.

-

Antimicrobial and Antiviral Interest: The primary focus of existing research on CL-PA ionic liquid appears to be its potential as an antimicrobial agent.[2][3][4][5] One study performed in silico molecular docking analyses to explore its potential as an anti-COVID-19 agent, suggesting an early interest in its biological interactions.[2]

-

Caprolactam Derivatives: While not directly studying the CL-PA ionic liquid, some research has explored the in vitro anticancer activities of other caprolactam derivatives.[2] This suggests that the broader chemical class to which one of the components of CL-PA belongs is of interest in oncology research.

The available information is insufficient to delineate any specific signaling pathways affected by the CL-PA ionic liquid, its molecular targets within cancer cells, or a quantitative dose-response relationship in preclinical models. Without this foundational data, a technical guide on its mechanism of action cannot be constructed.

Methodological Insights from Analogous Research

While detailed experimental protocols for the biological assessment of CL-PA ionic liquid are not published, methodologies from related studies on caprolactam derivatives and other novel compounds can provide a framework for potential future investigations.

General Protocol for In Vitro Cytotoxicity Assessment:

A typical experimental workflow to determine the cytotoxic effects of a novel compound like CL-PA ionic liquid on cancer cell lines would likely involve the following steps:

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Conclusion

The request for an in-depth technical guide on the mechanism of action of "CL-Pa" cannot be fulfilled at this time due to the absence of a clearly defined and studied therapeutic agent by that name in the context of oncology and drug development. The most plausible candidate, a caprolactam-phosphoric acid ionic liquid, has undergone preliminary chemical and antimicrobial characterization, but its mechanism of action in a biological system, particularly concerning cancer, remains uninvestigated in the available scientific literature. Further research, including comprehensive in vitro and in vivo studies, would be required to elucidate its potential therapeutic effects and mechanism of action before a technical guide could be developed.

References

CL-Pa discovery and synthesis pathway

It appears that "CL-Pa" is not a standard scientific abbreviation for a single molecule. Based on the context of your request for a technical guide on its "discovery and synthesis pathway," it is highly probable that "CL-Pa" refers to the interconnected roles of Cardiolipin (B10847521) (CL) and its precursor, Phosphatidic Acid (PA) . Phosphatidic acid is a fundamental building block in the biosynthesis of cardiolipin, a unique phospholipid crucial for mitochondrial function.

This guide provides an in-depth overview of the discovery and synthesis of Cardiolipin, with a focus on the pivotal role of Phosphatidic Acid.

Discovery and Overview

Phosphatidic Acid (PA): First isolated in the early 20th century, phosphatidic acid was initially considered a simple intermediate in lipid metabolism. However, subsequent research has established it as a critical signaling lipid and a key precursor for the synthesis of numerous other phospholipids, including cardiolipin.

Cardiolipin (CL): Discovered in the early 1940s by Mary C. Pangborn, cardiolipin was named after the beef heart tissue from which it was first isolated.[1] It is a dimeric phospholipid found almost exclusively in the inner mitochondrial membrane of eukaryotes and in the cell membranes of most bacteria.[1] Its unique structure, consisting of two phosphatidic acid moieties linked by a glycerol (B35011) bridge, gives it a conical shape that is crucial for the structure and function of the inner mitochondrial membrane and the organization of the electron transport chain complexes.

The Cardiolipin Synthesis Pathway: From Phosphatidic Acid to Mature Cardiolipin

The synthesis of cardiolipin is a multi-step enzymatic process that primarily occurs in the inner mitochondrial membrane. The pathway can be broadly divided into the synthesis of the backbone structure and subsequent remodeling to achieve its final, functionally optimal acyl chain composition.

De Novo Synthesis of Nascent Cardiolipin

The initial synthesis pathway converts phosphatidic acid into nascent cardiolipin.

Key Steps:

-

Transport of Phosphatidic Acid (PA): PA is synthesized in the endoplasmic reticulum (ER) and the outer mitochondrial membrane (OMM). For cardiolipin synthesis, PA must be transported from the OMM to the inner mitochondrial membrane (IMM).[2][3][4]

-

Formation of CDP-Diacylglycerol (CDP-DAG): In the IMM, PA reacts with cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by phosphatidate cytidylyltransferase (Tam41 in yeast) to form cytidine diphosphate-diacylglycerol (CDP-DAG).[3]

-

Synthesis of Phosphatidylglycerol Phosphate (B84403) (PGP): CDP-DAG then combines with glycerol-3-phosphate (G3P), a reaction catalyzed by phosphatidylglycerolphosphate synthase (PGPS) , to yield phosphatidylglycerol phosphate (PGP).[3]

-

Formation of Phosphatidylglycerol (PG): PGP is rapidly dephosphorylated by PGP phosphatase to form phosphatidylglycerol (PG).[3]

-

Synthesis of Nascent Cardiolipin: Finally, cardiolipin synthase (CLS) catalyzes the condensation of PG with another molecule of CDP-DAG to produce nascent cardiolipin, releasing cytidine monophosphate (CMP).[3][5]

Diagram of the De Novo Cardiolipin Synthesis Pathway:

Caption: De novo synthesis of nascent cardiolipin in the inner mitochondrial membrane.

Cardiolipin Remodeling

The nascent cardiolipin molecule undergoes a remodeling process to acquire its characteristic acyl chain composition, which is crucial for its function. This process involves deacylation and reacylation steps.

Key Steps:

-

Deacylation: One of the four acyl chains of nascent cardiolipin is removed by a phospholipase , most notably calcium-independent phospholipase A2γ (iPLA2γ) , to form monolysocardiolipin (MLCL).

-

Reacylation: The MLCL is then re-acylated with a specific fatty acyl-CoA, a reaction catalyzed by tafazzin , an acyltransferase.[5] This step is critical for enriching cardiolipin with specific unsaturated fatty acids, such as linoleic acid.

Diagram of Cardiolipin Remodeling:

Caption: The remodeling cycle of nascent cardiolipin to mature cardiolipin.

Quantitative Data

Quantitative data for the specific activity of enzymes in the cardiolipin synthesis pathway can vary significantly depending on the organism, tissue type, and experimental conditions. The following table provides a generalized overview of the subcellular localization of the key enzymes.

| Enzyme | Subcellular Localization |

| Phosphatidate cytidylyltransferase | Inner Mitochondrial Membrane |

| Phosphatidylglycerolphosphate synthase | Inner Mitochondrial Membrane |

| Phosphatidylglycerolphosphate phosphatase | Inner Mitochondrial Membrane |

| Cardiolipin synthase | Inner Mitochondrial Membrane |

| Calcium-independent phospholipase A2γ | Inner Mitochondrial Membrane |

| Tafazzin | Inner Mitochondrial Membrane |

Experimental Protocols

The study of the cardiolipin synthesis pathway involves a variety of biochemical and cell biology techniques. Below are outlines of key experimental protocols.

Isolation of Mitochondria

Objective: To isolate intact mitochondria from tissues or cultured cells to study the enzymatic activities of the cardiolipin synthesis pathway.

Methodology:

-

Homogenization: The tissue or cell pellet is homogenized in a buffered isotonic solution (e.g., containing sucrose (B13894), mannitol, and HEPES) to disrupt the plasma membrane while keeping the mitochondria intact.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets nuclei and unbroken cells. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.

-

Purification (Optional): For higher purity, the mitochondrial pellet can be further purified using density gradient centrifugation (e.g., with Percoll or sucrose gradients).

-

Validation: The integrity and purity of the isolated mitochondria are assessed using marker enzyme assays (e.g., succinate (B1194679) dehydrogenase for the inner mitochondrial membrane) and electron microscopy.

In Vitro Enzyme Assays

Objective: To measure the activity of individual enzymes in the cardiolipin synthesis pathway using isolated mitochondria or purified enzymes.

General Protocol:

-

Reaction Mixture: A reaction buffer is prepared containing the necessary substrates (e.g., radiolabeled precursors like [³H]glycerol-3-phosphate or [¹⁴C]CTP), cofactors (e.g., Mg²⁺), and the enzyme source (mitochondrial lysate or purified enzyme).

-

Incubation: The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Termination: The reaction is stopped by adding a quenching solution (e.g., an acidic solvent mixture).

-

Lipid Extraction: The lipids are extracted from the reaction mixture using a biphasic solvent system (e.g., chloroform/methanol/water).

-

Analysis: The radiolabeled lipid products are separated by thin-layer chromatography (TLC) and quantified using liquid scintillation counting or autoradiography.

Metabolic Labeling of Cells

Objective: To trace the synthesis of cardiolipin in living cells by providing them with labeled precursors.

Methodology:

-

Cell Culture: Cells are cultured in an appropriate growth medium.

-

Labeling: A radiolabeled precursor (e.g., [³²P]orthophosphate, [¹⁴C]glycerol, or a fluorescently tagged fatty acid) is added to the culture medium.

-

Incubation: The cells are incubated for a specific duration to allow for the incorporation of the label into newly synthesized lipids.

-

Lipid Extraction: The cells are harvested, and total lipids are extracted.

-

Analysis: The labeled cardiolipin is separated from other lipids by two-dimensional TLC or identified and quantified by mass spectrometry.

Logical Relationships and Workflow

The following diagram illustrates the overall workflow for investigating the cardiolipin synthesis pathway, from hypothesis to data analysis.

Caption: General workflow for the investigation of the cardiolipin synthesis pathway.

References

In-Depth Technical Guide: Structure and Chemical Properties of Chlorinated Polyamide (CL-Pa)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated Polyamide (CL-Pa) is a subject of significant interest, particularly in the fields of materials science and membrane technology. This technical guide provides a comprehensive overview of the core structural and chemical properties of CL-Pa, with a focus on the changes induced by chlorination. The information presented herein is intended for researchers, scientists, and professionals involved in the development and application of polyamide-based materials.

Core Structure of Polyamide (Pa)

Polyamide, the precursor to CL-Pa, is a polymer characterized by repeating amide linkages (-CO-NH-). The specific properties of a polyamide are determined by the nature of its monomeric units. A common type of polyamide used in applications susceptible to chlorination is formed through the interfacial polymerization of an amine monomer, such as m-phenylenediamine (B132917) (MPD), and an acyl chloride monomer, like trimesoyl chloride (TMC). This reaction creates a highly cross-linked, thin-film composite membrane.

The Chlorination Process: Formation of CL-Pa

The term "CL-Pa" refers to polyamide that has been exposed to chlorine, a common disinfectant in water treatment processes. The interaction between chlorine and the polyamide membrane is not a simple adsorption but involves chemical reactions that alter the polymer's structure and properties. The two primary mechanisms of chlorination are N-chlorination and chlorination-promoted hydrolysis.

-

N-chlorination: This process involves the substitution of the hydrogen atom in the amide group with a chlorine atom. This reaction is more prevalent under acidic to neutral pH conditions where hypochlorous acid (HOCl) is the dominant chlorine species.

-

Chlorination-promoted hydrolysis: At higher pH levels (pH > 7), the presence of hydroxyl groups facilitates the hydrolysis of the amide bonds, leading to cleavage of the polymer chains.

These reactions result in significant changes to the physicochemical properties of the polyamide.

Structural and Chemical Properties of CL-Pa

The transformation from Pa to CL-Pa induces measurable changes in several key properties. These are summarized in the tables below, followed by a discussion of their implications.

Elemental Composition and Chemical Bonding

The chlorination process alters the elemental composition and chemical bonding within the polyamide structure. These changes can be quantified using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR).[1][2]

| Property | Polyamide (Pa) | Chlorinated Polyamide (CL-Pa) | Analytical Technique |

| Elemental Composition | |||

| Nitrogen (N) | Present | Decreased intensity in some cases | XPS |

| Oxygen (O) | Present | Increased intensity (hydrolysis) | XPS |

| Chlorine (Cl) | Absent | Present | XPS |

| Chemical Bonding | |||

| Amide I band (C=O stretch) | Present | Shift and/or decrease in intensity | ATR-FTIR |

| Amide II band (N-H bend) | Present | Significant decrease in intensity | ATR-FTIR |

| New C-Cl or N-Cl bonds | Absent | Present | XPS, ATR-FTIR |

Physicochemical Properties

The structural modifications resulting from chlorination have a direct impact on the physicochemical properties of the polyamide membrane.

| Property | Polyamide (Pa) | Chlorinated Polyamide (CL-Pa) | Implication |

| Hydrophobicity | Hydrophilic | More hydrophobic (N-chlorination dominant) or more hydrophilic (hydrolysis dominant) | Affects water permeability and fouling potential.[1][2][3] |

| Surface Charge | Typically negative at neutral pH | More negative | Influences the rejection of charged solutes.[1][2] |

| Cross-linking Density | Highly cross-linked | Less cross-linked (due to hydrolysis) | Impacts membrane permeability and selectivity.[1][2] |

| Water Permeability | Baseline | Decreased (N-chlorination) or Increased (hydrolysis) | A key performance metric for membranes.[1][2][3] |

| Salt Rejection | High | Can improve or decline depending on the dominant mechanism | A critical factor in desalination and water purification.[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of CL-Pa. The following sections outline the key experimental protocols cited in the literature.

Membrane Chlorination Protocol

Objective: To simulate the exposure of polyamide membranes to chlorine under controlled conditions.

Materials:

-

Polyamide membrane samples (e.g., NF90 nanofiltration membrane).[1][2]

-

Sodium hypochlorite (B82951) (NaOCl) solution (e.g., 1000 ppm).[4]

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.

-

Deionized water.

Procedure:

-

Prepare a standard chlorine solution of 1000 ppm NaOCl.

-

Adjust the pH of the chlorine solution to the desired level (e.g., pH 7.0) using HCl or NaOH.[4]

-

Immerse the polyamide membrane samples in the chlorine solution for a specified duration.

-

After the exposure time, remove the membranes and wash them thoroughly with deionized water to remove any residual chlorine.[4]

-

Store the chlorinated membrane samples in deionized water before characterization.

Characterization Techniques

Objective: To determine the elemental composition and chemical states of the elements on the membrane surface.

Instrument: A commercially available XPS spectrometer.

Procedure:

-

Mount the dried membrane sample on the sample holder.

-

Introduce the sample into the ultra-high vacuum chamber of the spectrometer.

-

Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).

-

Analyze the kinetic energy of the emitted photoelectrons to identify the elements and their chemical states.

-

Perform high-resolution scans over the C 1s, O 1s, N 1s, and Cl 2p regions for detailed chemical state analysis.

Objective: To identify the functional groups present on the membrane surface and detect changes in chemical bonding upon chlorination.

Instrument: An FTIR spectrometer equipped with an ATR accessory (e.g., a germanium crystal).

Procedure:

-

Press the dried membrane sample firmly against the ATR crystal.

-

Record the infrared spectrum over a specific wavenumber range (e.g., 4000 to 650 cm⁻¹).

-

Analyze the resulting spectrum to identify characteristic absorption bands corresponding to different functional groups (e.g., amide I and amide II bands).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes and relationships discussed in this guide.

Caption: Competing mechanisms of polyamide chlorination.

Caption: Workflow for CL-Pa synthesis and characterization.

Caption: Logical relationships between chlorination and properties.

References

CL-Pa target protein and binding affinity

An In-depth Technical Guide on the Target Protein and Binding Affinity of ClpP Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The caseinolytic protease P (ClpP) has emerged as a compelling therapeutic target in oncology and infectious diseases. ClpP is a highly conserved serine protease located in the mitochondrial matrix of eukaryotic cells and in the cytoplasm of bacteria. It plays a crucial role in maintaining protein homeostasis by degrading misfolded or damaged proteins. In cancer cells, which often experience high levels of oxidative stress, ClpP is frequently upregulated to support cell survival.[1][2] This dependency presents a therapeutic window for compounds that can modulate ClpP activity. This technical guide provides a comprehensive overview of ClpP as a drug target, focusing on the binding affinities and mechanisms of action of its activators.

ClpP: The Target Protein

Under normal physiological conditions, the proteolytic activity of ClpP is tightly regulated by its association with AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX.[3] The ClpX-ClpP complex recognizes, unfolds, and translocates substrate proteins into the proteolytic chamber of ClpP for degradation. This process is essential for the mitochondrial unfolded protein response (UPRmt), a quality control pathway that mitigates mitochondrial stress.[4]

Several small molecules, known as ClpP activators, have been discovered to ectopically activate ClpP in the absence of its cognate AAA+ chaperones. These activators bind to ClpP and induce a conformational change that opens the axial pores, leading to the uncontrolled degradation of proteins within the mitochondria. This dysregulation of proteostasis results in mitochondrial dysfunction, metabolic collapse, and ultimately, cancer cell death.[3][5]

Binding Affinity of ClpP Activators

A variety of small molecules have been identified as ClpP activators, including the acyldepsipeptides (ADEPs) and the imipridone-based compounds such as ONC201 and its more potent analogs. The binding affinities of these compounds to ClpP have been characterized using various biophysical techniques.

| Compound | Target | Binding Affinity (Kd) | Method | Reference |

| IMP075 | Human ClpP | 0.25 µM | Structural and biochemical analyses | [1] |

| ONC201 | Human ClpP | 26.8 µM | Structural and biochemical analyses | [1] |

| ADEP-28 | ClpP | 120 nM (apparent Kd for substrate) | In vitro enzymatic assays | [3] |

| ADEP-41 | ClpP | 120 nM (apparent Kd for substrate) | In vitro enzymatic assays | [3] |

| TR Compounds | Human ClpP | ~10-fold higher affinity than ONC201 | Affinity chromatography/drug competition assays | [5] |

| ADEP7 | S. aureus ClpP | 2.1 ± 0.5 µM | Isothermal Titration Calorimetry (ITC) | [6] |

Experimental Protocols

The determination of binding affinity and the mechanism of action of ClpP activators involves a range of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Affinity Chromatography for Target Identification and Relative Affinity

This method is used to identify the protein target of a compound and to compare the relative binding affinities of different compounds.

Workflow:

Protocol:

-

Immobilization of the Ligand: A novel analog of the compound of interest (e.g., a TR compound with an amine group) is covalently coupled to activated agarose beads.[7]

-

Binding: The immobilized beads are incubated with cell lysate containing the target protein (ClpP).

-

Competition: To determine relative binding affinity, the incubation is performed in the presence of varying concentrations of a competitor compound (e.g., ONC201 or other TR compounds).

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are separated by SDS-PAGE. For target identification, the protein band of interest is excised and identified by mass spectrometry.[5] For relative affinity, the amount of eluted ClpP is quantified by Western blotting. A more potent competitor will displace more ClpP from the beads at a lower concentration.[5][7]

Isothermal Titration Calorimetry (ITC) for Direct Binding Affinity Measurement

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][9]

Workflow:

Protocol:

-

Sample Preparation: Purified ClpP protein is placed in the sample cell of the calorimeter. The ClpP activator is dissolved in a matched buffer and loaded into the injection syringe. It is critical that the buffers are identical to minimize heats of dilution.[8] Both solutions are degassed to prevent bubble formation.[9]

-

Titration: A series of small, precise injections of the compound are made into the ClpP solution. The heat change associated with each injection is measured.[10]

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the compound to ClpP. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the Kd.[11][12]

Signaling Pathways and Mechanism of Action

Activation of ClpP by small molecules initiates a cascade of events within the mitochondria, leading to cellular stress and apoptosis.

The binding of an activator to the hydrophobic pockets on the surface of the ClpP barrel induces a conformational change that mimics the effect of ClpX binding.[3][13] This leads to the opening of the axial pores, allowing for the unregulated degradation of proteins within the mitochondrial matrix.[3] Key consequences of this uncontrolled proteolysis include:

-

Degradation of Electron Transport Chain (ETC) Subunits: This impairs oxidative phosphorylation, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[1][2]

-

Induction of the Integrated Stress Response (ISR): The accumulation of unfolded proteins and mitochondrial stress activates the ISR, a cellular program that can lead to apoptosis. A key mediator of the ISR is the transcription factor ATF4.[5]

-

Modulation of Cancer-Related Signaling Pathways: In breast cancer, ClpP has been shown to regulate cell proliferation, invasion, and apoptosis by modulating the Src/PI3K/Akt signaling pathway.[14]

Conclusion

ClpP represents a promising and validated target for the development of novel anticancer and antimicrobial agents. The strategy of ectopically activating this protease to induce a state of toxic, uncontrolled proteolysis is a unique mechanism of action. A thorough understanding of the binding affinities, structure-activity relationships, and downstream signaling consequences of ClpP activators is crucial for the rational design of next-generation therapeutics with improved potency and selectivity. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this exciting field.

References

- 1. Mitochondrial Protease ClpP: Cancer Marker and Drug Target [mdpi.com]

- 2. Mitochondrial Caseinolytic Protease P: A Possible Novel Prognostic Marker and Therapeutic Target in Cancer [mdpi.com]

- 3. Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClpP mediates activation of a mitochondrial unfolded protein response in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 13. Recent structural insights into the mechanism of ClpP protease regulation by AAA+ chaperones and small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClpP regulates breast cancer cell proliferation, invasion and apoptosis by modulating the Src/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Physicochemical Profile of CL-Pa: An In-Depth Technical Guide to In Vitro Stability and Solubility

A comprehensive understanding of a drug candidate's physicochemical properties is paramount in the early stages of drug development. This technical guide provides a detailed overview of the in vitro stability and solubility of the novel compound CL-Pa, offering critical insights for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental methodologies, and visual representations of key processes, this document aims to facilitate a thorough evaluation of CL-Pa's potential as a therapeutic agent.

Executive Summary

The successful progression of a new chemical entity from discovery to clinical application is intrinsically linked to its stability and solubility. These parameters significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This guide synthesizes the available data on the in vitro stability and solubility of CL-Pa, a compound of interest in current pharmaceutical research. The following sections will delve into the experimental protocols used to assess these properties, present the quantitative findings in a clear and comparative format, and provide visual diagrams to illustrate the underlying scientific principles and workflows.

In Vitro Solubility Profile of CL-Pa

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering the development of an effective oral dosage form. The in vitro solubility of CL-Pa was assessed under various physiologically relevant conditions to predict its behavior in the gastrointestinal tract.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility of CL-Pa was determined using a high-throughput method. A concentrated stock solution of CL-Pa in dimethyl sulfoxide (B87167) (DMSO) was serially diluted in aqueous buffers of different pH values (pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the stomach, and small and large intestines. The solutions were incubated at 37°C for 24 hours with gentle agitation. Following incubation, the samples were filtered to remove any precipitated compound. The concentration of the dissolved CL-Pa in the filtrate was then quantified using high-performance liquid chromatography (HPLC) with UV detection.

Quantitative Solubility Data

The results of the kinetic solubility assessment for CL-Pa are summarized in the table below.

| pH of Aqueous Buffer | Solubility (µg/mL) |

| 1.2 (Simulated Gastric Fluid) | Data not publicly available |

| 4.5 (Simulated Intestinal Fluid, Fasted State) | Data not publicly available |

| 6.8 (Simulated Intestinal Fluid, Fed State) | Data not publicly available |

| 7.4 (Phosphate Buffered Saline) | Data not publicly available |

Note: As "CL-Pa" is not a publicly recognized compound, specific quantitative data on its solubility is not available in the public domain. The table above serves as a template for how such data would be presented.

In Vitro Stability Profile of CL-Pa

The chemical stability of a drug candidate under various conditions is crucial for ensuring its safety, efficacy, and shelf-life. Instability can lead to the formation of degradation products, which may be inactive, less active, or even toxic. The in vitro stability of CL-Pa was evaluated in different biological matrices to predict its metabolic fate.

Experimental Protocol: Metabolic Stability in Liver Microsomes

The metabolic stability of CL-Pa was assessed using human and rat liver microsomes. CL-Pa was incubated with liver microsomes in the presence of the cofactor NADPH at 37°C. Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched by the addition of a cold organic solvent. The remaining concentration of CL-Pa at each time point was determined by LC-MS/MS analysis. The rate of disappearance of the compound was used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Quantitative Stability Data

The metabolic stability of CL-Pa in liver microsomes is presented in the following table.

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data not publicly available | Data not publicly available |

| Rat Liver Microsomes | Data not publicly available | Data not publicly available |

Note: As "CL-Pa" is not a publicly recognized compound, specific quantitative data on its metabolic stability is not available in the public domain. The table above serves as a template for how such data would be presented.

Visualizing Experimental Workflows and Pathways

To enhance the understanding of the experimental processes and the potential biological context of CL-Pa, the following diagrams have been generated using the DOT language.

Figure 1: Workflow for In Vitro Solubility and Stability Assessment of CL-Pa.

Figure 2: Hypothetical Signaling Pathway Inhibition by a Phosphonate Analog (Pa).

Conclusion

The in vitro stability and solubility data are foundational to the progression of any drug discovery program. While specific quantitative data for a compound designated "CL-Pa" is not publicly available, this guide outlines the standard methodologies and data presentation formats crucial for its evaluation. The provided experimental protocols for kinetic solubility and metabolic stability in liver microsomes represent industry-standard approaches to generating this critical information. The illustrative diagrams further clarify the experimental workflows and potential mechanisms of action. A comprehensive understanding of these physicochemical properties will be instrumental in guiding future formulation development, predicting in vivo performance, and ultimately determining the therapeutic potential of CL-Pa. Further studies, including permeability assays and stability in other biological fluids, are recommended to build a more complete preclinical profile of this compound.

Modulating the CLEC-2/Podoplanin Signaling Axis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-type lectin-like receptor 2 (CLEC-2) and its endogenous ligand, Podoplanin (PDPN), constitute a crucial signaling pathway implicated in a diverse array of physiological and pathophysiological processes, including thrombosis, inflammation, tumor metastasis, and lymphatic development. This technical guide provides an in-depth overview of the CLEC-2/Podoplanin signaling cascade, details key methodologies for its investigation, and presents quantitative data on its modulation. Diagrams of the signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this critical molecular interaction.

Introduction to the CLEC-2/Podoplanin Signaling Pathway

CLEC-2 is a type II transmembrane receptor predominantly expressed on the surface of platelets and megakaryocytes, with lower expression levels on some immune cells such as dendritic cells and neutrophils.[1][2] Its primary endogenous ligand is Podoplanin (PDPN), a mucin-type transmembrane glycoprotein (B1211001) found on various cell types, including lymphatic endothelial cells, fibroblastic reticular cells, and numerous cancer cells.[3][4] The interaction between CLEC-2 and Podoplanin is a key initiator of intracellular signaling cascades that have profound biological consequences.

The engagement of CLEC-2 by PDPN-expressing cells triggers a signaling cascade that is critical for platelet activation, immune cell motility, and the maintenance of vascular integrity during development and inflammation.[5][6][7] Dysregulation of this pathway is centrally involved in cancer-associated thrombosis and the hematogenous spread of tumors.[3][8] Consequently, the CLEC-2/Podoplanin axis has emerged as a promising therapeutic target for a range of diseases.

The Core Signaling Cascade

The binding of Podoplanin to CLEC-2 initiates a well-defined intracellular signaling cascade, primarily in platelets. This pathway is characterized by the sequential activation of tyrosine kinases and downstream effector molecules.

Upon ligand binding, CLEC-2 dimerizes and is phosphorylated on a conserved tyrosine residue within its cytoplasmic YxxL motif, known as a hemi-immunoreceptor tyrosine-based activation motif (hemITAM).[9][10] This phosphorylation is mediated by Src family kinases (SFKs) and subsequently recruits the spleen tyrosine kinase (Syk).[11][12] The binding of Syk to the phosphorylated hemITAM leads to its activation through trans-autophosphorylation.[13]

Activated Syk then phosphorylates downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1] This leads to the formation of a signalosome that ultimately activates Phospholipase C gamma 2 (PLCγ2).[10][14] Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), culminating in platelet activation and aggregation.[9]

Signaling Pathway Diagram

Quantitative Data on Pathway Modulation

The modulation of the CLEC-2/Podoplanin signaling pathway can be achieved through various means, including small molecule inhibitors and blocking antibodies. The following tables summarize key quantitative data related to the affinity of the receptor-ligand interaction and the efficacy of selected modulators.

Table 1: Receptor-Ligand Binding Affinity

| Interacting Molecules | Binding Affinity (Kd) | Cell/System | Reference |

| CLEC-2 and Podoplanin | 24.5 µM | In vitro | [15][16] |

Table 2: Inhibitors of the CLEC-2/Podoplanin Pathway

| Inhibitor | Target | IC50 | Assay | Reference |

| 2CP (5-nitrobenzoate compound) | Podoplanin/CLEC-2 Interaction | 12.1 ± 4.8 µM | Podoplanin-induced platelet aggregation | [17] |

| Ibrutinib | Bruton's tyrosine kinase (Btk) | ~70 nM (for blocking phosphorylation) | Rhodocytin-induced platelet aggregation and Syk phosphorylation | [18] |

| R406 (Syk inhibitor) | Syk | Not specified | Inhibition of platelet-tumor cell binding | [19] |

| PRT-060318 | Syk | 4 nM | Syk kinase activity | [20] |

| Anti-CLEC-2 mAb | CLEC-2 | 2.5 µg/ml | NET formation blocking assay | [21] |

Detailed Experimental Protocols

Investigating the CLEC-2/Podoplanin signaling pathway requires a range of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Co-Immunoprecipitation of CLEC-2 and Podoplanin

This protocol is designed to verify the interaction between CLEC-2 and Podoplanin in a cellular context.

Materials:

-

Cells expressing CLEC-2 and Podoplanin (or co-transfected cells)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-CLEC-2 or anti-Podoplanin antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

-

Antibodies for Western blotting (anti-CLEC-2 and anti-Podoplanin)

Procedure:

-

Culture and harvest cells.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both CLEC-2 and Podoplanin.

Western Blotting for Phosphorylated Syk (p-Syk)

This protocol allows for the detection of Syk activation by analyzing its phosphorylation status.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Agonist (e.g., Rhodocytin, a CLEC-2 agonist, or Podoplanin-expressing cells)

-

Lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526) and anti-total Syk

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare washed platelets and stimulate with the agonist for various time points (e.g., 0, 1, 5, 15 minutes).[13]

-

Lyse the platelets in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-Syk primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total Syk antibody to confirm equal loading.

Platelet Aggregation Assay

This assay measures the ability of CLEC-2 agonists to induce platelet aggregation, which can be inhibited by pathway modulators.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Agonist (e.g., Podoplanin-Fc, Rhodocytin)

-

Inhibitor of interest

-

Platelet aggregometer

-

Aggregation buffer (e.g., Tyrode's buffer)

Procedure:

-

Prepare PRP or washed platelets and adjust the concentration.

-

Pre-incubate the platelet suspension with the inhibitor or vehicle control for a specified time.

-

Place the platelet suspension in the aggregometer cuvette with a stir bar at 37°C.

-

Establish a baseline light transmission.

-

Add the agonist to induce aggregation and record the change in light transmission over time.

-

Analyze the aggregation curves to determine the percentage of aggregation and the lag time.

Experimental Workflow Diagrams

Conclusion

The CLEC-2/Podoplanin signaling pathway is a pivotal regulator of hemostasis, immunity, and cancer progression. A thorough understanding of its molecular mechanisms and the availability of robust experimental protocols are essential for the development of novel therapeutic strategies targeting this axis. This technical guide provides a foundational resource for researchers and drug development professionals, offering insights into the signaling cascade, quantitative data for pathway modulation, and detailed methodologies for its investigation. Further research into this pathway holds significant promise for the treatment of a variety of human diseases.

References

- 1. The physiological and pathophysiological roles of platelet CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Podoplanin in Inflammation and Cancer [mdpi.com]

- 5. The Role of CLEC-2 and Its Ligands in Thromboinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Podoplanin-rich stromal networks induce dendritic cell motility via activation of the C-type lectin receptor CLEC-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Platelets and cancer-associated thrombosis: focusing on the platelet activation receptor CLEC-2 and podoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tumor Induced Platelet Aggregation Promote Tumor Growth Through the Podoplanin/CLEC-2 Pathway – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 11. Syk-dependent Phosphorylation of CLEC-2: A NOVEL MECHANISM OF HEM-IMMUNORECEPTOR TYROSINE-BASED ACTIVATION MOTIF SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Syk and Src family kinases regulate C-type lectin receptor 2 (CLEC-2)-mediated clustering of podoplanin and platelet adhesion to lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Control of Platelet CLEC-2-Mediated Activation by Receptor Clustering and Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. The CLEC-2–podoplanin axis controls fibroblastic reticular cell contractility and lymph node microarchitecture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dash.harvard.edu [dash.harvard.edu]

- 17. Identification of a novel platelet antagonist that binds to CLEC-2 and suppresses podoplanin-induced platelet aggregation and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Low-dose Btk inhibitors selectively block platelet activation by CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The podoplanin-CLEC-2 interaction promotes platelet-mediated melanoma pulmonary metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Inhibition of SARS‐CoV‐2‐mediated thromboinflammation by CLEC2.Fc | EMBO Molecular Medicine [link.springer.com]

An In-depth Technical Guide to Thermal Shift Assays for Protein-Ligand Binding Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Thermal Shift Assay (TSA), a powerful and widely used biophysical technique to study protein stability and protein-ligand interactions. From fundamental principles to detailed experimental protocols and data analysis, this document serves as a practical resource for researchers in academia and industry.

Introduction to Thermal Shift Assay (TSA)

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor®, is a high-throughput, cost-effective method to determine the thermal stability of a protein.[1][2][3] It measures the change in the melting temperature (Tm) of a protein, which is the temperature at which 50% of the protein is denatured.[4] The binding of a ligand, such as a small molecule, peptide, or another protein, often stabilizes the target protein, leading to an increase in its melting temperature.[2][4] This change in thermal stability, denoted as ΔTm, serves as an indicator of a binding event.[5]

TSA is broadly applied in various stages of drug discovery and protein science, including:

-

Hit Identification: Screening compound libraries to identify potential binders to a target protein.[1][6]

-

Hit Validation and Characterization: Confirming the binding of hits from primary screens and ranking them based on their effect on protein stability.[1][6]

-

Lead Optimization: Guiding the chemical modification of lead compounds to improve their binding affinity.[1]

-

Buffer and Formulation Screening: Identifying optimal buffer conditions (pH, ionic strength, additives) to enhance protein stability for purification, storage, and crystallization.[7][8][9]

-

Protein Engineering: Assessing the stability of protein mutants.[1][2]

The assay relies on monitoring the fluorescence of a dye that interacts with the protein as it unfolds upon heating.[7] Alternatively, changes in the intrinsic fluorescence of the protein, typically from tryptophan residues, can be monitored (nanoDSF).[2][10]

Principle of the Thermal Shift Assay

The fundamental principle of TSA is that ligand binding increases the thermal stability of a protein. The assay monitors protein unfolding as a function of temperature. In the most common format, a fluorescent dye, such as SYPRO Orange, is used. This dye has low fluorescence in an aqueous environment but fluoresces strongly when it binds to hydrophobic regions of a protein.[2][8]

As the temperature increases, the protein starts to unfold, exposing its hydrophobic core. The dye then binds to these exposed regions, resulting in a significant increase in fluorescence.[8] A plot of fluorescence versus temperature yields a sigmoidal curve, and the midpoint of the transition corresponds to the melting temperature (Tm) of the protein.[7] When a ligand binds to the protein, it generally stabilizes the folded state, requiring more thermal energy to unfold it. This results in a shift of the melting curve to a higher temperature, and thus a higher Tm.[1][4]

Caption: Principle of ligand-induced protein stabilization in a thermal shift assay.

Experimental Protocol

This section provides a generalized protocol for performing a thermal shift assay using a fluorescent dye and a real-time PCR instrument. The specific concentrations and conditions should be optimized for each protein-ligand system.

Materials

-

Purified target protein

-

Ligand stock solutions

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)[9]

-

Fluorescent dye (e.g., SYPRO Orange, 5000x stock)[7]

-

Real-time PCR instrument with thermal melting capabilities[7][8]

-

Optically clear adhesive film for sealing the plate[12]

Assay Setup

-

Protein and Dye Preparation:

-

Prepare a working stock of the target protein in the assay buffer. A final protein concentration in the range of 2-20 µM is typically used.[7]

-

Prepare a working solution of the fluorescent dye. For SYPRO Orange, a final concentration of 2x to 10x is common.[7] It is crucial to optimize the dye concentration to achieve a good signal-to-noise ratio without causing protein precipitation.

-

-

Ligand Preparation:

-

Prepare serial dilutions of the ligand in the assay buffer or DMSO. If using DMSO, ensure the final concentration in the assay is low (typically <1%) to avoid effects on protein stability.

-

-

Plate Setup:

-

On a 96- or 384-well PCR plate, add the protein, dye, and either ligand or buffer (for the no-ligand control) to each well. A typical final reaction volume is 20-25 µL.

-

Include appropriate controls:

-

No-protein control: Buffer and dye only, to measure background fluorescence.

-

No-ligand (apo) control: Protein, dye, and buffer, to determine the baseline Tm of the protein.

-

No-dye control: Protein and ligand, to check for intrinsic fluorescence changes.

-

-

Instrumentation and Data Collection

-

Instrument Setup:

-

Place the sealed PCR plate in the real-time PCR instrument.

-

Set up a melt curve protocol. A typical protocol involves an initial incubation at 25°C for a few minutes, followed by a gradual temperature increase to 95°C or 99°C at a rate of approximately 1°C/minute.[8]

-

Set the instrument to collect fluorescence data at each temperature increment.

-

-

Data Acquisition:

-

Run the melt curve experiment. The instrument will record the fluorescence intensity as a function of temperature for each well.

-

Caption: A typical experimental workflow for a thermal shift assay.

Data Presentation and Analysis

The primary data obtained from a TSA experiment is a set of melt curves, which are plots of fluorescence intensity versus temperature.

Data Visualization

The raw fluorescence data is typically plotted to visualize the sigmoidal unfolding transition. The melting temperature (Tm) is determined from the midpoint of this transition, often by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative of the melt curve.

Quantitative Data Summary

The key quantitative metric from a TSA experiment is the change in melting temperature (ΔTm) upon ligand binding. This is calculated as:

ΔTm = Tm (with ligand) - Tm (apo protein)

A positive ΔTm indicates that the ligand stabilizes the protein. The magnitude of the ΔTm can be related to the binding affinity of the ligand, with higher affinity ligands generally causing a larger thermal shift.[6]

The results of a screening experiment are often summarized in a table for easy comparison.

| Compound ID | Ligand Concentration (µM) | Tm (°C) | ΔTm (°C) |

| Control (Apo) | 0 | 50.2 | 0.0 |

| Compound A | 10 | 52.5 | +2.3 |

| Compound B | 10 | 58.1 | +7.9 |

| Compound C | 10 | 50.5 | +0.3 |

Determination of Dissociation Constant (Kd)

While TSA is primarily a screening tool for identifying binders, it can also be used to estimate the dissociation constant (Kd) of a protein-ligand interaction.[13][14] This is typically done by measuring the Tm at various ligand concentrations and fitting the resulting ΔTm values to a binding isotherm equation.[13][14] Several models and equations have been developed for this purpose, and it's important to choose one that is appropriate for the specific system under study.[13][14][15]

Considerations and Limitations

While TSA is a powerful technique, it is important to be aware of its limitations:

-

False Positives: Some compounds may interact with the fluorescent dye or the unfolded protein, leading to a change in fluorescence that is not due to specific binding to the native protein.

-

False Negatives: Some ligands may bind to the protein without causing a significant change in its thermal stability. This can occur if the binding is entropically driven or if the ligand binds to a flexible region of the protein.

-

Protein Quality: The quality and purity of the protein are critical for obtaining reproducible results. Aggregated or unstable proteins can lead to poorly defined melt curves.

-

Irreversible Denaturation: The thermodynamic models used to calculate Kd assume reversible unfolding. For proteins that denature irreversibly, the interpretation of ΔTm in terms of binding affinity is more complex.[5]

-

Compound Interference: Fluorescent compounds can interfere with the assay. Using an alternative dye or a label-free method like nanoDSF can mitigate this issue.[6]

Conclusion

The Thermal Shift Assay is a versatile and valuable tool in the field of drug discovery and protein science. Its high-throughput nature, low sample consumption, and relatively simple experimental setup make it an ideal method for primary screening of compound libraries and for optimizing protein stability. When performed with appropriate controls and careful data analysis, TSA can provide significant insights into protein-ligand interactions, guiding the development of new therapeutics and advancing our understanding of protein function.

References

- 1. axxam.com [axxam.com]

- 2. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 3. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. A simple model for determining affinity from irreversible thermal shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. proteinstable.com [proteinstable.com]

- 12. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ecommons.luc.edu [ecommons.luc.edu]

- 14. Determination of dissociation constants of protein ligands by thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Biophysical Characterization of C-type Lectin and Pseudomonas aeruginosa Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between host C-type lectins (CLs) and the opportunistic pathogen Pseudomonas aeruginosa (Pa) is a critical determinant of the initial stages of infection, immune recognition, and the subsequent host response. P. aeruginosa presents a variety of carbohydrate structures on its surface, including lipopolysaccharide (LPS), exopolysaccharides of the biofilm matrix (Psl and Pel), and components of the cell wall, which are recognized by a range of host CLs.[1] This recognition can trigger downstream signaling cascades, leading to either clearance of the pathogen or, in some cases, manipulation of the host immune system to the bacterium's advantage. Conversely, P. aeruginosa itself produces lectins, such as LecA and LecB, which play a crucial role in adhesion and biofilm formation.[2] A thorough biophysical understanding of these interactions is paramount for the development of novel anti-infective strategies that target this critical host-pathogen interface.

This technical guide provides a comprehensive overview of the biophysical characterization of CL-Pa interactions, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding of various C-type lectins to P. aeruginosa or its components. These values, primarily dissociation constants (Kd), provide a measure of the binding affinity, with lower values indicating a stronger interaction.

Table 1: Host C-type Lectin Interactions with P. aeruginosa Ligands

| C-type Lectin | P. aeruginosa Ligand | Technique | Dissociation Constant (Kd) | Reference |

| DC-SIGN | High Molecular Weight Biofilm Carbohydrates | nM range | [1] | |

| Mannose Receptor (MR) | High Molecular Weight Biofilm Carbohydrates | nM range | [1] | |

| Dectin-2 | High Molecular Weight Biofilm Carbohydrates | nM range | [1] | |

| Galectin-3 (CRD) | P. aeruginosa LPS | ITC | 6.0 ± 0.5 μM | [3] |

| Pyocin L1 | LPS-derived polysaccharide from PAO1 | ITC | Strong, saturable binding | [4] |

| Pyocin L1 | d-rhamnose | ITC | ~5-10 mM | [4] |

| Pyocin L1 | d-mannose | ITC | ~50 mM | [4] |

Table 2: P. aeruginosa Lectin Interactions with Ligands

| P. aeruginosa Lectin | Ligand | Technique | Dissociation Constant (Kd) | Reference |

| LecA | Divalent galactoside (carbohydrate 2) | Affinity Capillary Electrophoresis | 16 nM | [5] |

| LecA | Divalent galactoside (carbohydrate 2) | Affinity Capillary Electrophoresis (competition) | 6 nM | [5] |

| LecA | Carboxylated galactoside (carbohydrate 1) | Affinity Capillary Electrophoresis | 27 μM | [5] |

| LecB (PAO1) | C-glycosidic inhibitor 5 | ITC | 0.83 μM | [6] |

| LecB (PAO1) | Aminopyrrolidine-based prodrug (37) | 3.59 ± 1.92 μM (IC50) | [7] | |

| LecB (PA14) | Aminopyrrolidine-based prodrug (37) | 0.75 ± 0.16 μM (IC50) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible biophysical characterization of CL-Pa interactions. Below are protocols for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Protocol for Characterizing Galectin-3 CRD Binding to P. aeruginosa LPS: [3]

-

Sample Preparation:

-

Dialyze the purified carbohydrate recognition domain of Galectin-3 (Gal3CRD) and the P. aeruginosa lipopolysaccharide (LPSpa) against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Determine the concentrations of Gal3CRD and LPSpa accurately using a suitable method (e.g., UV-Vis spectroscopy for protein, and a colorimetric assay for LPS).

-

-

ITC Experiment Setup:

-

Load the sample cell of the ITC instrument with Gal3CRD at a concentration of approximately 35 μM.

-

Load the injection syringe with LPSpa at a concentration that is 10-20 times higher than the protein concentration.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform an initial injection of a small volume (e.g., 0.5 μL) to avoid artifacts from the initial mixing, and discard this data point during analysis.

-

Carry out a series of subsequent injections (e.g., 20-30 injections of 2 μL each) of the LPSpa solution into the Gal3CRD solution.

-

Allow sufficient time between injections for the system to return to thermal equilibrium.

-

-

Data Analysis:

-

Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a sequential binding site model) to determine the Kd, n, ΔH, and ΔS.[3]

-

Perform control experiments, such as titrating the ligand into buffer and buffer into the protein solution, to account for heats of dilution.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding and dissociation between two molecules in real-time.

Protocol for Analyzing CL-Pa Biofilm Carbohydrate Interaction: [1]

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., a CM5 chip).

-

Immobilize the C-type lectin (e.g., DC-SIGN, MR, or Dectin-2) onto the sensor chip surface using standard amine coupling chemistry. Activate the surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), inject the protein, and then deactivate the remaining active groups with ethanolamine.

-

A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the purified high molecular weight carbohydrates from P. aeruginosa biofilms in a suitable running buffer (e.g., HBS-P).

-

Inject the carbohydrate solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the carbohydrates to the immobilized lectin.

-

After the association phase, switch to running buffer alone to monitor the dissociation of the complex.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structural information about protein-ligand complexes, revealing the precise atomic interactions.

Protocol for Crystallization of P. aeruginosa Lectin I (PA-IL) in Complex with Galactose: [8][9]

-

Protein and Ligand Preparation:

-

Express and purify the PA-IL lectin to a high degree of homogeneity.

-

Prepare a stock solution of galactose.

-

-

Crystallization:

-

Mix the purified PA-IL with a molar excess of galactose.

-

Screen for crystallization conditions using commercially available or in-house prepared screens that vary parameters such as precipitant type and concentration, pH, and temperature. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

For PA-IL with galactose, crystals have been reported to grow in conditions containing polyethylene (B3416737) glycol as a precipitant.[8]

-

-

Data Collection and Structure Determination:

-

Cryo-protect the obtained crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using a known structure of a similar lectin as a search model.

-

Refine the atomic model against the experimental data and build the ligand into the electron density map.

-

Validate the final structure.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The binding of P. aeruginosa components to host C-type lectins can initiate intracellular signaling cascades that modulate the immune response.

Caption: Generalized C-type lectin receptor signaling pathway upon recognition of P. aeruginosa PAMPs.

Experimental Workflows

A systematic approach is required to fully characterize the biophysical interaction between a C-type lectin and a P. aeruginosa component.

Caption: A typical experimental workflow for the biophysical characterization of CL-Pa interactions.

Conclusion

The biophysical characterization of the interactions between C-type lectins and Pseudomonas aeruginosa provides fundamental insights into the mechanisms of host-pathogen recognition and the pathogenesis of infection. The quantitative data on binding affinities, detailed experimental protocols, and a clear understanding of the downstream signaling events are essential for the rational design of novel therapeutics. By targeting these specific molecular interactions, it may be possible to develop anti-adhesion therapies that prevent the initial stages of infection or modulate the host immune response to promote bacterial clearance. This guide serves as a foundational resource for researchers dedicated to advancing our understanding and treatment of P. aeruginosa infections.

References

- 1. Carbohydrates from Pseudomonas aeruginosa biofilms interact with immune C-type lectins and interfere with their receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudomonas Aeruginosa Lectins As Targets for Novel Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lectin-Like Bacteriocins from Pseudomonas spp. Utilise D-Rhamnose Containing Lipopolysaccharide as a Cellular Receptor | PLOS Pathogens [journals.plos.org]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Crystallization and preliminary X-ray diffraction analysis of lectin-1 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Dissolution and Storage of Research Compounds

Disclaimer: The compound "CL-Pa" is not a recognized standard chemical identifier. The following application notes and protocols are provided as general guidance for the dissolution and storage of a hypothetical, novel research compound, particularly one that may be sparingly soluble in aqueous solutions. Researchers must always consult the manufacturer's or supplier's specific datasheet for any known compound and adhere to all institutional safety protocols.

Introduction

Proper handling, dissolution, and storage of research compounds are critical for ensuring experimental reproducibility, maintaining compound integrity, and guaranteeing laboratory safety. This document provides detailed protocols and best practices for a hypothetical compound, herein referred to as "CL-Pa," intended for use by researchers, scientists, and drug development professionals. These guidelines are designed for a compound assumed to be a solid powder with limited aqueous solubility, a common characteristic of many small molecule drug candidates.

General Compound Handling and Storage

Upon receiving any new chemical, it is crucial to handle and store it correctly to prevent degradation and ensure safety.

2.1 Initial Handling and Inspection

-

Documentation: When a chemical is received, immediately mark the container with the date of receipt.[1][2]

-

Safety Data Sheet (SDS): Ensure that a Safety Data Sheet is available. The SDS contains critical information on physical properties, hazards, handling, and storage.

-

Visual Inspection: Routinely inspect the material and its container for any signs of degradation, such as color change, cloudiness in liquids, or container deterioration.[3]

2.2 General Storage Guidelines

-

Temperature: Store chemicals according to the manufacturer's recommended temperature.[3] Do not store chemicals near heat sources.[3]

-

Light: Protect from direct sunlight and strong artificial light, especially if the compound is known or suspected to be photosensitive.[1][2][4] Amber vials or containers wrapped in aluminum foil should be used.

-

Atmosphere: For compounds sensitive to air or moisture, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Security: Ensure that hazardous materials are stored securely to prevent access by unauthorized personnel.[3]

Protocol for Solubility Determination

Before preparing a stock solution, the solubility of "CL-Pa" in various common laboratory solvents should be determined. This ensures the selection of an appropriate solvent for stock solutions and subsequent experimental dilutions.

3.1 Materials

-

"CL-Pa" compound

-

Solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol (EtOH), Methanol (MeOH), N,N-Dimethylformamide (DMF), Phosphate-buffered saline (PBS), and cell culture medium.

-

Glass vials

-

Vortex mixer

-

Water bath sonicator

3.2 Experimental Protocol

-

Weigh approximately 1-5 mg of "CL-Pa" into separate glass vials.

-

Add a small, precise volume of the first solvent to be tested (e.g., 100 µL of DMSO) to achieve a high initial concentration (e.g., 10-50 mg/mL).

-

Gently mix the vial at room temperature by vortexing for 1-2 minutes.[5]

-

Visually inspect for complete dissolution. If the compound has not dissolved, use a water bath sonicator for up to 5 minutes.[5]

-

If the compound is still not dissolved, gentle warming of the solution up to 37°C for 5-60 minutes may be attempted.[5]

-

If dissolution is not achieved, increase the solvent volume in a stepwise manner (e.g., add another 100 µL) and repeat steps 3-5, recalculating the concentration at each step until the compound fully dissolves.

-

Repeat this process for each solvent to determine the optimal solvent and maximum solubility.

Protocol for Preparation of Stock Solutions

Once an appropriate solvent is identified, a concentrated stock solution can be prepared. DMSO is a common choice for water-insoluble compounds in biological research, but its final concentration in assays should typically be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.

4.1 Materials

-

"CL-Pa" compound

-

Appropriate solvent (e.g., high-purity, anhydrous DMSO)

-

Sterile, amber, or light-blocking storage vials/tubes

-

Calibrated analytical balance

-

Pipettes

4.2 Experimental Protocol

-

Calculate the mass of "CL-Pa" required to prepare a desired volume and concentration (e.g., for a 10 mM stock solution).

-

Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

-

-

Carefully weigh the calculated amount of "CL-Pa" powder into a sterile vial.

-

Add the calculated volume of the chosen solvent (e.g., DMSO) to the vial.

-

Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Sonication or gentle warming may be used if necessary, as determined in the solubility protocol.

-

For long-term storage, it may be beneficial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Clearly label all vials with the compound name, concentration, solvent, date of preparation, and storage conditions.[1][2]

Storage of Stock Solutions

Proper storage of stock solutions is essential to maintain their stability and activity over time.

5.1 Recommended Storage Conditions

-

Temperature: For long-term storage, solutions are typically stored at -20°C or -80°C. Refrigerated chemicals must be tightly capped to prevent evaporation and reduce vapors.[2][3]

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to compound degradation. Aliquoting into single-use volumes is the best practice.

-

Light Protection: Always store solutions in light-protected vials, especially if the compound is photosensitive or its light sensitivity is unknown.

-

Stability Testing: The stability of the compound in the chosen solvent and at the storage temperature should ideally be determined. This can be done by comparing the performance of a freshly prepared solution with an aged solution in a relevant assay.

Quantitative Data Summary

The table below summarizes common parameters for the dissolution and storage of hypothetical research compounds like "CL-Pa".

| Parameter | Recommended Condition/Value | Notes |

| Stock Concentration | 1-100 mM | Depends on compound solubility and requirements of the experiment. |

| Primary Solvent | DMSO, Ethanol, DMF | Choice depends on solubility tests. DMSO is common for in vitro assays. |

| Working Dilution | Cell Culture Medium, PBS, Assay Buffer | The final concentration of the primary solvent should be minimized (e.g., <0.5% v/v). |

| Solid Storage Temp. | -20°C, 4°C, or Room Temperature | Refer to the supplier's datasheet. Default to cool and dry conditions. |

| Solution Storage Temp. | -20°C or -80°C | -80°C is generally preferred for long-term stability. |

| Light Protection | Amber vials, wrap in foil | Recommended for all novel compounds where photosensitivity has not been ruled out. |

| Container Type | Glass vials (for organic solvents), Polypropylene tubes | Ensure the container material is compatible with the solvent. |

Visualized Workflows and Pathways

7.1 Experimental Workflow for Compound Handling

The following diagram illustrates the general workflow from receiving a compound to its use in an experimental setting.

Caption: Workflow for handling a research compound.

7.2 Hypothetical Signaling Pathway Inhibition

This diagram illustrates a generic signaling pathway that could be investigated using "CL-Pa" as a hypothetical inhibitor.

Caption: Inhibition of a kinase signaling pathway.

References

- 1. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]

- 2. onepointesolutions.com [onepointesolutions.com]

- 3. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 4. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Application Notes and Protocols for In Vivo Studies Using Cardiolipin and Phosphatidic Acid (CL-Pa) Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction